1-(3-Fluoro-4-methylphenyl)ethanol
Description
1-(3-Fluoro-4-methylphenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₁FO. It features a hydroxyl (-OH) group attached to a chiral carbon, adjacent to a 3-fluoro-4-methyl-substituted benzene ring.
The compound’s fluorine atom and methyl group at the 3- and 4-positions, respectively, modulate electronic effects (e.g., electron-withdrawing fluorine) and steric bulk, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. For instance, derivatives of fluorophenyl ethanol are precursors to kinase inhibitors (e.g., LIMKi-1) and triazole-based therapeutics .
Properties
CAS No. |
503824-88-2 |
|---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,1-2H3 |
InChI Key |
FHLXVZWMYWRBTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
*Calculated based on analogous structures.
Key Observations :
Functional Group Influence: The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility in polar solvents compared to its thiol or ketone analogs . The thiol derivative (C₉H₁₁FS) exhibits higher molecular weight and reactivity in radical or metal-catalyzed reactions due to the -SH group .
Biphenyl systems (e.g., 1-[4-(3-Fluoro-4-methylphenyl)phenyl]ethanone) introduce extended conjugation, altering UV absorption profiles and thermal stability .
Polarity and Solubility :
- This compound: Higher water solubility (logP ~1.8) compared to its ethanone analog (logP ~2.5) due to hydroxyl polarity.
- 1-(2-Fluoro-4-methoxyphenyl)ethanol: Methoxy group further increases solubility (logP ~1.5*) but may reduce membrane permeability .
Thermal Stability :
- Biphenyl ethanones (e.g., 1-[4-(3-Fluoro-4-methylphenyl)phenyl]ethanone) exhibit higher melting points (~150–160°C) due to extended π-conjugation and crystal packing .
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